molecular formula C8H9NO2 B12893761 N-cyclopropylfuran-2-carboxamide

N-cyclopropylfuran-2-carboxamide

Cat. No.: B12893761
M. Wt: 151.16 g/mol
InChI Key: SMGOKOAYEGQJLG-UHFFFAOYSA-N
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Description

N-cyclopropylfuran-2-carboxamide: is an organic compound that belongs to the class of carboxamides It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a cyclopropyl group attached to the nitrogen atom of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylfuran-2-carboxamide typically involves the amidation of furan-2-carboxylic acid with cyclopropylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. A common method involves activating the carboxylic acid using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine, followed by the addition of cyclopropylamine .

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N-cyclopropylfuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-cyclopropylfuran-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The furan ring and cyclopropyl group can influence the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Uniqueness: N-cyclopropylfuran-2-carboxamide is unique due to the combination of the furan ring and cyclopropyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

N-cyclopropylfuran-2-carboxamide

InChI

InChI=1S/C8H9NO2/c10-8(9-6-3-4-6)7-2-1-5-11-7/h1-2,5-6H,3-4H2,(H,9,10)

InChI Key

SMGOKOAYEGQJLG-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC=CO2

Origin of Product

United States

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